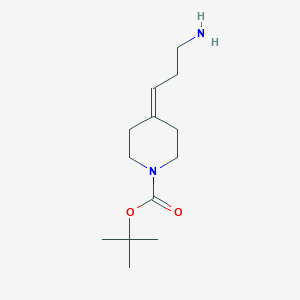

Tert-butyl 4-(3-aminopropylidene)piperidine-1-carboxylate

Übersicht

Beschreibung

Tert-butyl 4-(3-aminopropylidene)piperidine-1-carboxylate: is a chemical compound with the molecular formula C13H26N2O2. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. This compound is often used in organic synthesis and has various applications in scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(3-aminopropylidene)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and other reagents. One common method includes the following steps:

Formation of the Piperidine Ring: The piperidine ring is formed through a cyclization reaction involving appropriate precursors.

Introduction of the Aminopropylidene Group: The aminopropylidene group is introduced via a nucleophilic substitution reaction.

Protection of the Piperidine Nitrogen: The nitrogen atom in the piperidine ring is protected using tert-butyl chloroformate to form the tert-butyl carbamate group.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process typically includes:

Batch or Continuous Flow Reactors: These reactors are used to control reaction conditions precisely.

Purification Steps: The product is purified using techniques such as crystallization, distillation, or chromatography to achieve the desired purity.

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the aminopropylidene group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

Substitution: Various nucleophiles, depending on the desired substitution product.

Major Products Formed:

Oxidation Products: Oxidized derivatives of the piperidine ring.

Reduction Products: Reduced forms of the compound, often with changes in the aminopropylidene group.

Substitution Products: Compounds with different substituents replacing the aminopropylidene group.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Targeted Protein Degradation (PROTAC Development)

One of the primary applications of tert-butyl 4-(3-aminopropylidene)piperidine-1-carboxylate is as a semi-flexible linker in the development of PROTACs (Proteolysis Targeting Chimeras). PROTACs are innovative molecules designed to induce the degradation of specific proteins within cells. The incorporation of this compound into PROTACs enhances the rigidity and orientation of the linker region, which is crucial for optimizing drug-like properties and improving the formation of ternary complexes essential for effective protein degradation .

Pharmacological Activities

Research has indicated that derivatives of piperidine compounds, including this compound, exhibit potential pharmacological activities. For instance, studies have shown that related compounds can modulate NLRP3 inflammasome activity, which is implicated in various inflammatory diseases. The ability to inhibit NLRP3-dependent IL-1β release suggests that these compounds could be developed into therapeutic agents for conditions such as autoimmune diseases and metabolic syndromes .

Synthetic Chemistry

Intermediate in Synthesis

this compound serves as an important intermediate in the synthesis of more complex molecules. Its structure allows for further modification and functionalization, making it a valuable building block in organic synthesis. For example, it can be transformed into other piperidine derivatives that possess enhanced biological activities or serve different therapeutic purposes .

Case Study 1: Development of NLRP3 Inhibitors

In a study focused on developing inhibitors for the NLRP3 inflammasome, researchers synthesized a series of piperidine derivatives, including those based on this compound. These compounds were evaluated for their ability to inhibit pyroptotic cell death in THP-1 macrophages. The results indicated that specific modifications to the piperidine scaffold significantly enhanced inhibitory activity against NLRP3, highlighting the compound's potential in treating inflammatory diseases .

Case Study 2: PROTAC Optimization

Another study investigated the optimization of PROTACs using this compound as a linker. The research demonstrated that varying the linker length and flexibility directly impacted the efficacy of protein degradation. The findings underscored the importance of careful design in linker selection to achieve desired pharmacokinetic profiles and target specificity .

Wirkmechanismus

The mechanism of action of tert-butyl 4-(3-aminopropylidene)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of its use.

Vergleich Mit ähnlichen Verbindungen

- Tert-butyl 4-(3-aminopropyl)piperidine-1-carboxylate

- Tert-butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate

- Tert-butyl 4-(3-(hydroxymethyl)phenyl)piperidine-1-carboxylate

Comparison:

- Structural Differences: The primary difference lies in the substituents attached to the piperidine ring.

- Reactivity: The reactivity of these compounds can vary based on the nature of the substituents.

- Applications: While all these compounds have applications in organic synthesis, their specific uses may differ based on their chemical properties.

Biologische Aktivität

Tert-butyl 4-(3-aminopropylidene)piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the following characteristics:

- Molecular Formula : C12H23N2O2

- Molecular Weight : 227.33 g/mol

- CAS Number : 373608-48-1

The compound features a piperidine ring, which is known for its role in various biological activities, particularly in neuropharmacology.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems and enzymes involved in neurodegenerative processes. Research indicates that compounds with similar structures can act as inhibitors for key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in the pathophysiology of Alzheimer's disease.

Pharmacological Effects

- Neuroprotective Effects : Studies have shown that related compounds exhibit protective effects against oxidative stress and inflammation in neuronal cells. For example, compounds that inhibit amyloid-beta aggregation demonstrate potential in reducing neuroinflammation, a hallmark of Alzheimer's disease .

- Enzyme Inhibition : The compound is hypothesized to inhibit AChE activity, which enhances cholinergic transmission and may alleviate symptoms associated with cognitive decline. In vitro studies have reported IC50 values indicating effective inhibition at micromolar concentrations .

- Antioxidant Activity : Preliminary studies suggest that derivatives of this compound may possess antioxidant properties, contributing to their neuroprotective effects by reducing free radical formation .

Study on Neuroprotective Properties

A notable study evaluated the neuroprotective effects of a structurally similar compound on astrocytes exposed to amyloid-beta. The results indicated that the compound significantly reduced the levels of inflammatory cytokines such as TNF-α and IL-6, suggesting a mechanism through which it could mitigate neuroinflammation .

Enzyme Inhibition Studies

In a comparative analysis, this compound was assessed alongside other piperidine derivatives for their AChE inhibition capabilities. The study found that certain analogs exhibited promising inhibitory activity, supporting further exploration into their therapeutic potential .

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | C12H23N2O2 |

| Molecular Weight | 227.33 g/mol |

| CAS Number | 373608-48-1 |

| AChE Inhibition IC50 | Varies (micromolar range) |

| Neuroprotective Effects | Reduces TNF-α and IL-6 levels |

Eigenschaften

IUPAC Name |

tert-butyl 4-(3-aminopropylidene)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15-9-6-11(7-10-15)5-4-8-14/h5H,4,6-10,14H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOYSZFLQFIIMDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(=CCCN)CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60701804 | |

| Record name | tert-Butyl 4-(3-aminopropylidene)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60701804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885268-89-3 | |

| Record name | tert-Butyl 4-(3-aminopropylidene)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60701804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.